molecular formula C10H18ClN3 B14167425 2-(2-Tert-butylpyrimidin-5-YL)ethanamine hydrochloride CAS No. 1196155-56-2

2-(2-Tert-butylpyrimidin-5-YL)ethanamine hydrochloride

Katalognummer: B14167425
CAS-Nummer: 1196155-56-2
Molekulargewicht: 215.72 g/mol
InChI-Schlüssel: QJVUPMSAANWEJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Tert-butylpyrimidin-5-YL)ethanamine hydrochloride is a chemical compound with the molecular formula C10H18ClN3 and a molecular weight of 215.72 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Tert-butylpyrimidin-5-YL)ethanamine hydrochloride typically involves the reaction of 2-tert-butylpyrimidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its hydrochloride form .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Tert-butylpyrimidin-5-YL)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Wissenschaftliche Forschungsanwendungen

2-(2-Tert-butylpyrimidin-5-YL)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(2-Tert-butylpyrimidin-5-YL)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-Tert-butylpyrimidin-5-YL)methanamine
  • 2-(2-Tert-butylpyrimidin-5-YL)propanamine

Uniqueness

2-(2-Tert-butylpyrimidin-5-YL)ethanamine hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds.

Eigenschaften

CAS-Nummer

1196155-56-2

Molekularformel

C10H18ClN3

Molekulargewicht

215.72 g/mol

IUPAC-Name

2-(2-tert-butylpyrimidin-5-yl)ethanamine;hydrochloride

InChI

InChI=1S/C10H17N3.ClH/c1-10(2,3)9-12-6-8(4-5-11)7-13-9;/h6-7H,4-5,11H2,1-3H3;1H

InChI-Schlüssel

QJVUPMSAANWEJM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=NC=C(C=N1)CCN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.